Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate
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Description
Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Molecular Structure
Synthesis of Highly Functionalized Tetrahydropyridines
The compound is part of research exploring the synthesis of tetrahydropyridines through annulation processes, demonstrating the compound's role as a versatile intermediate in organic synthesis. The research highlights its potential in creating complex organic structures with high regioselectivity and diastereoselectivities, important for pharmaceutical and material science applications (Zhu, Lan, & Kwon, 2003).
Molecular and Crystal Structures
Studies on the molecular and crystal structures of related hydroxy derivatives of hydropyridine, including those similar to the compound , reveal insights into the influence of hydrogen bonds on molecular conformation and packing in crystals. This research is fundamental in understanding the physical and chemical properties of new materials (Kuleshova & Khrustalev, 2000).
Reactivity and Transformation
Functionalized 4H-Pyrano[3,2-c]pyridines
The compound is involved in reactions leading to the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, illustrating its reactivity and versatility in creating fused heterocyclic systems. This area of research is crucial for developing new compounds with potential biological activity (Mekheimer, Mohamed, & Sadek, 1997).
Synthesis of Piperidine Derivatives
Research into the hydrogenation of pyridine-carboxylates to piperidine derivatives showcases the compound's application in synthesizing novel amino acid derivatives. This process highlights the compound's utility in medicinal chemistry and drug development (Bolós et al., 1994).
Novel Coordination Polymers
Coordination Polymer Formation
A study involving the compound in the synthesis of unique coordination polymers demonstrates its application in materials science. The resulting polymers, with interdigitated chains and interpenetrated grids, could have implications for developing new materials with specific electrical, magnetic, or optical properties (Ayyappan, Evans, & Lin, 2002).
properties
IUPAC Name |
ethyl 1-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]-pyridin-4-ylmethyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-3-34-26(33)21-8-13-29(14-9-21)24(20-6-11-27-12-7-20)23-22(31)15-18(2)30(25(23)32)17-19-5-4-10-28-16-19/h4-7,10-12,15-16,21,24,31H,3,8-9,13-14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTYVNKZXMQCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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